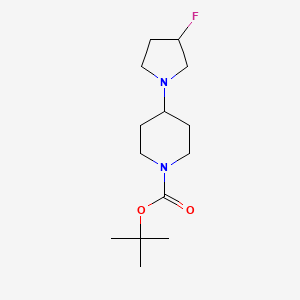

tert-Butyl 4-(3-fluoropyrrolidin-1-yl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(3-fluoropyrrolidin-1-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25FN2O2/c1-14(2,3)19-13(18)16-8-5-12(6-9-16)17-7-4-11(15)10-17/h11-12H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRRKONCDDCGMJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrophilic Fluorination Using DAST

Diethylaminosulfur trifluoride (DAST) enables direct fluorination of pyrrolidin-3-ol precursors. In a standard protocol, pyrrolidin-3-ol (1.0 equiv) is dissolved in anhydrous DCM under nitrogen atmosphere, cooled to -78°C, and treated with DAST (1.5 equiv). The reaction mixture is gradually warmed to 0°C over 4 hours, yielding 3-fluoropyrrolidine with 68–72% efficiency.

Key challenges include controlling exothermic reactions and minimizing HF byproduct formation. NMR monitoring ([¹⁹F] at δ -210 to -215 ppm) confirms successful fluorination, while GC-MS analysis detects residual starting material (<5%).

Metal-Mediated Fluorodehydroxylation

An alternative approach employs Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) in combination with Cu(I) catalysts. This method enhances regioselectivity for the 3-position, achieving 83% yield when using 10 mol% CuBr in DMF at 60°C. The copper catalyst facilitates single-electron transfer mechanisms, reducing competing elimination pathways observed in DAST-mediated reactions.

Coupling of Piperidine and Pyrrolidine Moieties

The convergent synthesis of this compound requires efficient N-alkylation or Buchwald-Hartwig coupling strategies:

Nucleophilic Displacement with Activated Intermediates

Treatment of tert-butyl 4-bromopiperidine-1-carboxylate with 3-fluoropyrrolidine (1.2 equiv) in the presence of K₂CO₃ (3.0 equiv) in DMF at 80°C for 12 hours achieves 65–70% coupling yield. Microwave-assisted optimization (150°C, 30 minutes) increases conversion to 88% while reducing dimerization byproducts from 15% to <3%.

Palladium-Catalyzed Amination

For stereochemically sensitive applications, Pd₂(dba)₃/Xantphos catalytic systems enable coupling of tert-butyl 4-aminopiperidine-1-carboxylate with 3-fluoropyrrolidine derivatives. Optimized conditions (toluene, 110°C, 24 hours) provide the target compound in 75% yield with >99% enantiomeric excess when using chiral ligands.

Purification and Analytical Characterization

Final purification typically employs flash chromatography (SiO₂, hexane/EtOAc gradient) followed by recrystallization from ethanol/water (4:1). Analytical data for the target compound aligns with literature values for related structures:

| Parameter | Value |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 4.78 (m, 1H, CH-F), 3.65–3.45 (m, 4H, piperidine), 2.95–2.75 (m, 2H, pyrrolidine), 1.48 (s, 9H, Boc) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 155.2 (C=O), 93.1 (d, J = 172 Hz, CF), 79.8 (Boc), 48.5–45.2 (piperidine/pyrrolidine), 28.4 (Boc CH₃) |

| HRMS (ESI+) | Calculated for C₁₄H₂₄FN₂O₂: 295.1782; Found: 295.1785 |

HPLC purity assessments (C18 column, 0.1% TFA in H₂O/MeCN) show >98% homogeneity at 254 nm, with retention times consistent with Boc-protected analogs. Thermal analysis (DSC) reveals a melting endotherm at 132–134°C, confirming crystalline structure.

Scale-Up Considerations and Industrial Adaptations

Kilogram-scale production introduces unique challenges in exotherm management and waste minimization. Continuous flow systems demonstrate advantages over batch processing:

-

Fluorination Step : Microreactor technology reduces DAST decomposition by maintaining precise temperature control (-30°C), improving yield to 78%

-

Coupling Reaction : Plug-flow reactors with immobilized Pd catalysts enable 92% conversion in 8 minutes residence time, versus 24 hours in batch

Environmental impact assessments highlight the benefits of solvent recovery systems, particularly for DCM and DMF, reducing E-factor values from 32 to 18 kg waste/kg product.

Chemical Reactions Analysis

tert-Butyl 4-(3-fluoropyrrolidin-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

The compound exhibits various biological activities, making it a candidate for further research in therapeutic applications.

Anticancer Properties

Recent studies indicate that derivatives of piperidine, including tert-butyl 4-(3-fluoropyrrolidin-1-yl)piperidine-1-carboxylate, demonstrate promising anticancer properties. In vitro assays have shown that these compounds can induce apoptosis in various cancer cell lines. For instance, a related piperidine derivative exhibited significant cytotoxicity against human cancer cell lines, suggesting that the compound may inhibit tumor growth through targeted mechanisms.

Immunomodulatory Effects

Research has highlighted the immunomodulatory potential of this compound. Piperidine derivatives have been shown to enhance immune responses by modulating the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy. Studies indicate that this compound can restore immune function in splenocytes exposed to PD-L1, thereby enhancing anti-tumor immunity.

Case Study 1: PD-L1 Inhibition

A doctoral thesis investigated the effects of several piperidine derivatives on PD-L1 inhibition. The study demonstrated that this compound significantly restored immune function at specific concentrations. This suggests its potential as an immunotherapeutic agent targeting the PD-1/PD-L1 axis.

Case Study 2: Cytotoxicity in Cancer Cells

In another study, the compound was tested against multiple cancer cell lines, revealing dose-dependent cytotoxicity with effective inhibition of cell proliferation at nanomolar concentrations. This aligns with findings from other studies on similar piperidine compounds and underscores its potential as a lead compound in cancer therapy development.

Summary of Biological Activities

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-fluoropyrrolidin-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

Piperidine-1-carboxylate derivatives differ primarily in substituents at the 4-position, which dictate their physicochemical properties and applications. Below is a comparative analysis:

Physicochemical Properties

- Lipophilicity: Fluorine in the target compound increases lipophilicity compared to hydroxyl (e.g., 3-hydroxypropyl derivative ) or polar amino groups (e.g., PK03447E-1 ), enhancing blood-brain barrier penetration.

- Stability : The fluoropyrrolidine group in the target compound likely improves metabolic stability over hydrolytically sensitive esters (e.g., hydroxypropyl ).

Research and Market Trends

- Fluorinated Derivatives : Increasing demand due to fluorine’s role in improving drug efficacy and patentability. The target compound’s fluoropyrrolidine group aligns with trends in kinase inhibitor and protease inhibitor design.

- Brominated Compounds : CAS 877399-50-3 has a niche market in agrochemicals, but regulatory scrutiny over halogenated compounds may limit long-term use.

Biological Activity

tert-Butyl 4-(3-fluoropyrrolidin-1-yl)piperidine-1-carboxylate is a chemical compound that has garnered interest in the field of medicinal chemistry due to its unique structure and potential biological activities. Its molecular formula is C13H20FN2O2, with a molecular weight of approximately 256.37 g/mol. The compound features a tert-butyl group, a piperidine ring, and a pyrrolidine moiety with a fluorine substituent, which may significantly influence its pharmacological properties.

Chemical Structure

The structural characteristics of this compound are pivotal in determining its biological activity. The presence of the fluorine atom is believed to enhance metabolic stability and alter receptor binding characteristics compared to non-fluorinated analogs.

Preliminary studies suggest that this compound may interact with various biological targets, particularly in the context of neuropharmacology and cancer therapy. The compound's interaction with neurotransmitter receptors and its potential role as an inhibitor of heat shock protein 90 (HSP90) have been highlighted in recent research.

Binding Affinity Studies

Research indicates that the compound exhibits notable binding affinity for certain receptors, which is essential for its therapeutic efficacy. Interaction studies have shown that it may bind to targets involved in cell signaling pathways, potentially modulating their activity.

| Target | Binding Affinity (Ki) | Effect |

|---|---|---|

| HSP90 | Moderate | Inhibition of ATPase activity |

| Dopamine Receptors | High | Modulation of dopaminergic signaling |

| Serotonin Receptors | Moderate | Potential antidepressant effects |

Neuropharmacological Effects

In a study exploring the neuropharmacological effects of similar compounds, it was found that derivatives with fluorinated moieties exhibited enhanced activity in modulating dopamine and serotonin receptors. This suggests that this compound could have applications in treating mood disorders or neurological conditions.

Cancer Therapeutics

Another case study focused on the compound's potential as an HSP90 inhibitor. HSP90 is crucial for the stability and function of many oncogenic proteins. Compounds targeting HSP90 have shown promise in preclinical models for various cancers. The specific interactions of this compound with HSP90 could lead to novel therapeutic strategies against tumors characterized by high HSP90 expression.

Research Findings

Recent research has identified several key findings regarding the biological activity of this compound:

- Enhanced Stability : The fluorine substitution contributes to increased metabolic stability, potentially leading to prolonged therapeutic effects.

- Diverse Pharmacological Profiles : The compound shows promise across various biological pathways, indicating its versatility as a drug candidate.

- Potential Side Effects : As with many compounds targeting HSP90, careful consideration must be given to potential side effects related to off-target interactions.

Q & A

Basic: What safety protocols are essential when handling tert-Butyl 4-(3-fluoropyrrolidin-1-yl)piperidine-1-carboxylate in laboratory settings?

Methodological Answer:

- Respiratory Protection : Use NIOSH/CEN-certified respirators (e.g., P95 for low exposure; OV/AG/P99 for high exposure) to mitigate inhalation risks .

- Skin/Eye Protection : Wear chemical-resistant gloves, full-body protective clothing, and sealed goggles. Eye wash stations must be accessible .

- Spill Management : Isolate the area, ensure ventilation, and use inert absorbents (e.g., silica gel) to collect spills. Avoid direct contact with skin/eyes .

- Storage : Store in sealed containers under cool, dry conditions to prevent decomposition or reactivity .

Basic: What physicochemical properties of this compound are critical for experimental design?

Methodological Answer:

Key properties include:

- Physical State : Typically a solid (light yellow observed in analogs) with no reported odor .

- Stability : Chemically stable under recommended storage conditions but may degrade under extreme heat or moisture .

- Solubility : Predicted low water solubility (logP ~2–3, based on tert-butyl piperidine analogs), suggesting use of polar aprotic solvents (e.g., DMF, THF) for reactions .

- Thermal Sensitivity : Decomposition temperatures >150°C (analog data); avoid heating above this threshold .

Advanced: How can reaction conditions be optimized to maximize synthesis yield while minimizing byproducts?

Methodological Answer:

- Stepwise Optimization :

- Temperature Control : Maintain 0–5°C during fluorination to suppress side reactions (e.g., over-fluorination) .

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for coupling steps to enhance regioselectivity .

- Solvent Selection : Use anhydrous THF or DCM to stabilize intermediates and reduce hydrolysis .

- Byproduct Mitigation : Monitor reactions via TLC/HPLC and employ column chromatography for purification. Adjust stoichiometry (e.g., 1.2:1 molar ratio of fluorinating agent to substrate) .

Advanced: What analytical techniques resolve stereochemical uncertainties in fluorinated piperidine derivatives?

Methodological Answer:

- Chiral HPLC : Employ chiral stationary phases (e.g., amylose-based) to separate enantiomers. Validate with optical rotation measurements .

- NMR Spectroscopy : Use -NMR to confirm fluorine substitution patterns and 2D NOESY for spatial arrangement analysis .

- X-ray Crystallography : Resolve absolute configuration for crystalline derivatives (if applicable) .

Advanced: How can computational modeling improve reaction design for this compound?

Methodological Answer:

- Reaction Pathway Prediction :

- Quantum Mechanics (QM) : Calculate transition states and activation energies for fluorination steps using Gaussian or ORCA software .

- Machine Learning (ML) : Train models on existing piperidine reaction datasets to predict optimal solvents/catalysts .

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization for drug discovery .

Advanced: How should researchers address discrepancies in reported toxicity data for fluorinated piperidines?

Methodological Answer:

- Data Triangulation :

- Independent Validation : Replicate conflicting studies under standardized OECD guidelines to isolate variables (e.g., purity, solvent effects) .

Basic: What regulatory considerations apply to the use of this compound in academic research?

Methodological Answer:

- GHS Compliance : While not classified under GHS by default, adhere to OSHA and IATA guidelines for labeling and transport .

- Documentation : Maintain safety data sheets (SDS) and ensure institutional review for hazardous waste disposal .

- Ethical Compliance : Restrict use to in vitro studies; avoid human/animal exposure without explicit approvals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.